

In Silico Docking of Taxane Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Deacetyltaxuspine X

Cat. No.: B14104643

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This guide provides a comparative overview of in silico docking studies for prominent taxane-class compounds, potent anticancer agents known for their unique mechanism of stabilizing microtubules. While specific docking data for "**2-Deacetyltaxuspine X**" is not readily available in the reviewed literature, this document presents a comprehensive comparison of well-studied analogues such as Paclitaxel and Docetaxel. The data herein is compiled from various computational studies to offer insights into their binding interactions with the primary target, β -tubulin.

Comparative Docking Analysis of Taxane Derivatives

The following table summarizes the quantitative data from in silico docking studies of various taxane derivatives against β -tubulin. These studies employ molecular docking simulations to predict the binding affinity and interactions of these ligands at the taxoid-binding site of β -tubulin.

Compound	Target Protein	Docking Score (kcal/mol)	Interacting Residues	Software/Method	Reference
Paclitaxel	β -tubulin	-9.6	HIS227, GLN279, ARG282, THR274, SER275	AutoDock	[1]
Docetaxel	β -tubulin	-8.9	HIS227, GLN279, ARG282, THR274, SER275	AutoDock	[1]
Larotaxel	β -tubulin	-10.2	HIS227, GLN279, ARG282, THR274, SER275	AutoDock	[1]
Cabazitaxel	β -tubulin	-9.8	HIS227, GLN279, ARG282, THR274, SER275	AutoDock	[1]
Ortataxel	β -tubulin	-9.5	HIS227, GLN279, ARG282, THR274, SER275	AutoDock	[1]

Experimental Protocols: Molecular Docking of Taxanes

The following protocol outlines a generalized methodology for performing in silico docking studies of taxane derivatives with β -tubulin, based on common practices in the field.

1. Ligand and Protein Preparation:

- **Ligand Preparation:** The 3D structures of taxane derivatives are typically obtained from databases like PubChem or synthesized using chemical drawing software. Energy minimization is performed using force fields like MMFF94 to obtain a stable conformation.
- **Protein Preparation:** The crystal structure of the target protein, β -tubulin, is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned to the protein structure.

2. Active Site Prediction:

- The binding site for taxanes on β -tubulin is well-characterized. The grid box for docking is centered on the known taxoid-binding pocket, encompassing key interacting residues.

3. Molecular Docking Simulation:

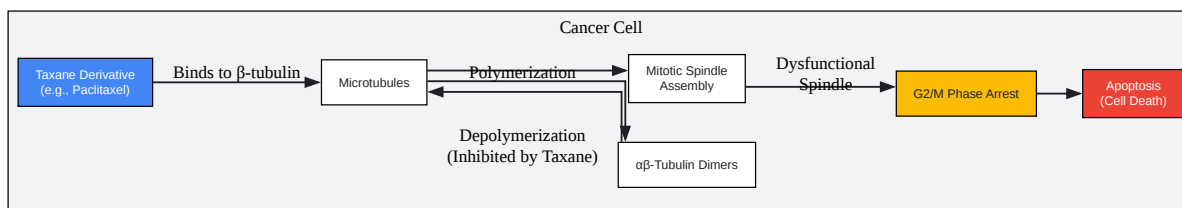
- Docking is performed using software such as AutoDock, Glide, or GOLD. These programs utilize algorithms to explore various conformations of the ligand within the defined binding site and calculate the binding energy for each pose.
- The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock, with a set number of runs to ensure a thorough search of the conformational space.

4. Analysis of Docking Results:

- The docking results are analyzed based on the binding energy (or docking score), with more negative values indicating a higher binding affinity.
- The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein's active site.

Visualizations

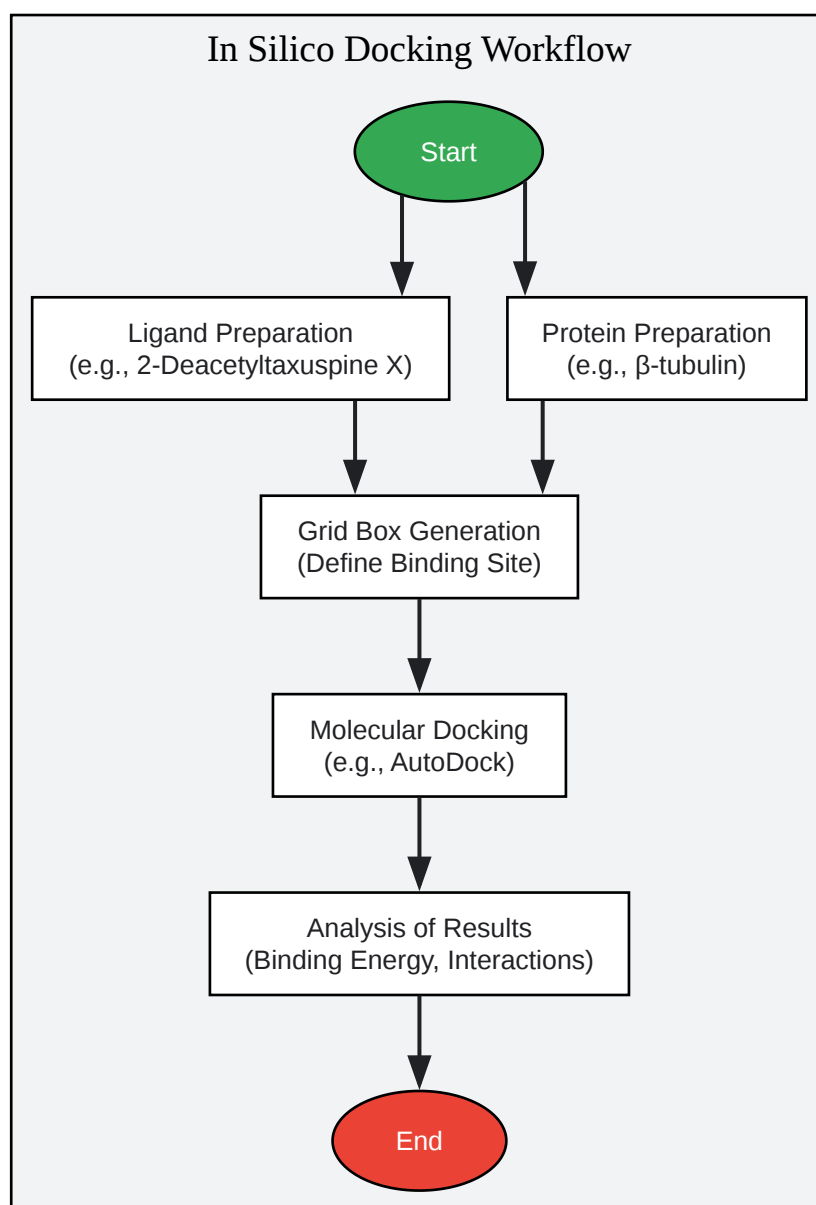
Signaling Pathway of Taxane-Class Drugs



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Caption: Mechanism of action of taxane derivatives.

Experimental Workflow for In Silico Docking



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Caption: A generalized workflow for molecular docking studies.

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References

- 1. Stabilization of Microtubules by Taxane Diterpenoids: Insight from Docking and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
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